Regioisomeric Differentiation by Computed Lipophilicity (XLogP3)
The 2-sulfamoyl substitution results in a lower computed partition coefficient compared to the 3-sulfamoyl isomer. 4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide has an XLogP3 value of 0.6, indicating lower lipophilicity than the 3-sulfamoyl analog (XLogP3 = 1.1) [1][2]. This difference in logP can directly influence membrane permeability, solubility, and off-target binding, a critical factor in early-stage drug discovery.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide, XLogP3 = 1.1 |
| Quantified Difference | Δ XLogP3 = -0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) based on molecular structure. |
Why This Matters
This quantifies how a simple positional change markedly alters fundamental physicochemical properties, making the 2-sulfamoyl isomer a distinct tool for probing hydrogen-bonding interactions and PK properties.
- [1] PubChem. (2024). 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide. Compound Summary, CID 43363715. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 4-chloro-N,N-dimethyl-3-sulfamoylbenzamide. Compound Summary, CID 11006564. National Center for Biotechnology Information. View Source
